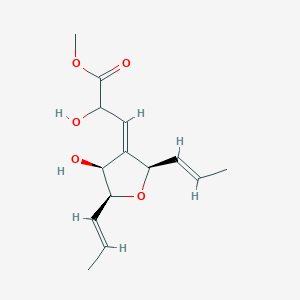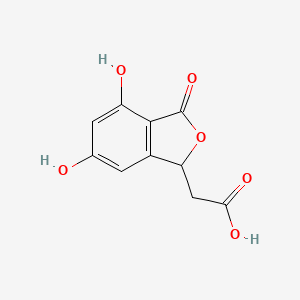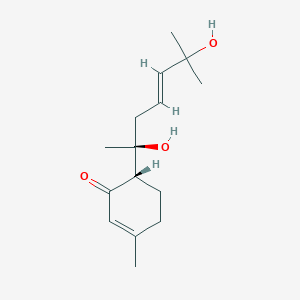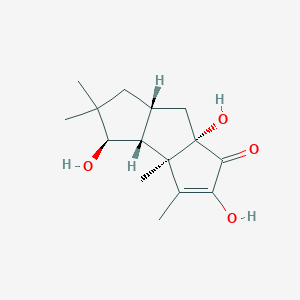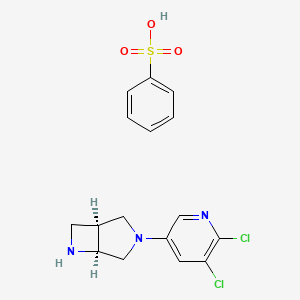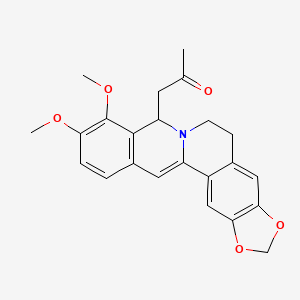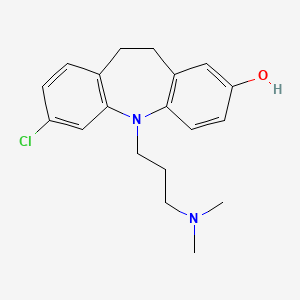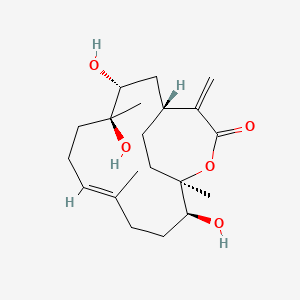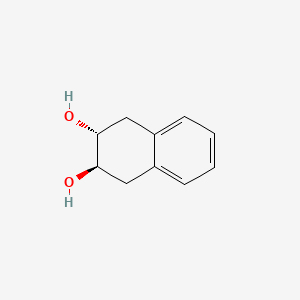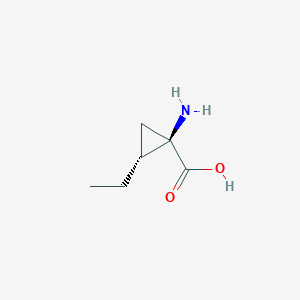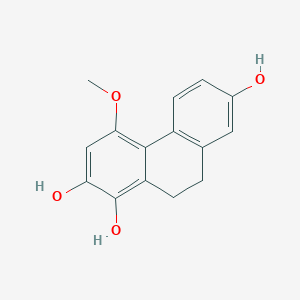![molecular formula C18H16ClNO8 B1248961 methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate](/img/structure/B1248961.png)
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate is a synthetic compound that acts as an inhibitor of the heat shock protein 90 (Hsp90). It is a chimera of two natural products, radicicol and geldanamycin, which are known for their Hsp90 inhibitory activities . This compound combines the resorcinol portion of radicicol and the quinone portion of geldanamycin through a flexible linker . This compound has shown potential in disrupting the function of Hsp90, making it a promising candidate for cancer therapy .
準備方法
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate is synthesized through a series of chemical reactions that involve the coupling of radicicol and geldanamycin derivatives . The synthetic route typically involves the following steps:
Preparation of Radicicol Derivative: Radicicol is modified to introduce a functional group that can be coupled with geldanamycin.
Preparation of Geldanamycin Derivative: Geldanamycin is similarly modified to introduce a complementary functional group.
Purification: The resulting radamide is purified using chromatographic techniques to obtain the final product.
化学反応の分析
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the quinone portion derived from geldanamycin.
Reduction: The quinone portion can also be reduced under specific conditions.
Substitution: This compound can participate in substitution reactions, especially at the resorcinol portion derived from radicicol.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
作用機序
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate exerts its effects by binding to the N-terminal ATP-binding site of Hsp90 . This binding inhibits the ATPase activity of Hsp90, preventing the proper folding of client proteins . As a result, these proteins are tagged for degradation through the ubiquitin-proteasome pathway . The inhibition of Hsp90 disrupts multiple oncogenic pathways, leading to the degradation of proteins involved in cancer progression .
類似化合物との比較
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate is unique in its structure as a chimera of radicicol and geldanamycin . Similar compounds include:
Geldanamycin: A natural product that inhibits Hsp90 by binding to its N-terminal ATP-binding site.
Radicicol: Another natural product that inhibits Hsp90 through a similar mechanism.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
This compound’s uniqueness lies in its ability to combine the structural features of both radicicol and geldanamycin, potentially offering enhanced inhibitory activity and selectivity .
特性
分子式 |
C18H16ClNO8 |
|---|---|
分子量 |
409.8 g/mol |
IUPAC名 |
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate |
InChI |
InChI=1S/C18H16ClNO8/c1-27-14-7-10(21)9(5-11(14)22)20-15(25)4-3-8-16(18(26)28-2)12(23)6-13(24)17(8)19/h5-7,23-24H,3-4H2,1-2H3,(H,20,25) |
InChIキー |
CTIUXKPDRMOIEF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=O)C(=CC1=O)NC(=O)CCC2=C(C(=CC(=C2Cl)O)O)C(=O)OC |
同義語 |
radamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


